molecular formula C18H19N5O3 B2598316 4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034560-44-4

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2598316
CAS RN: 2034560-44-4
M. Wt: 353.382
InChI Key: UNTPQERCNFCDEZ-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, are synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process allows for the production of compounds with potential applications in pharmaceuticals and materials science. The reaction conditions include the use of MeOH or MeCN/MeOH mixtures at temperatures ranging from 65-100°C under specific oxidative conditions, highlighting the method's versatility for synthesizing a wide range of heterocyclic derivatives (Bacchi et al., 2005).

Antimicrobial Activity Evaluation

New 1,2,4-triazol-3-one derivatives have been developed and evaluated for their antimicrobial properties. These compounds are synthesized from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones through a series of chemical reactions, including reduction and the Mannich reaction. The antimicrobial activity study demonstrated that certain Mannich bases derived from these compounds exhibited significant activity against various microorganisms, underscoring their potential as leads for developing new antimicrobial agents (Fandaklı et al., 2012).

Novel Annulated Products from Aminonaphthyridinones

The exploration of novel heterocyclic systems through the Hofmann rearrangement and other chemical reactions has led to the creation of new compounds with potential applications in drug discovery and materials science. These processes allow for the synthesis of compounds with unique structural features, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin derivatives, demonstrating the scope of chemical synthesis in generating novel molecules for various applications (Deady & Devine, 2006).

properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22-11-14(16(26-2)10-17(22)24)18(25)21-15(12-23-19-8-9-20-23)13-6-4-3-5-7-13/h3-11,15H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPQERCNFCDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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